molecular formula C18H27NO3S B2495285 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2191214-42-1

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2495285
CAS No.: 2191214-42-1
M. Wt: 337.48
InChI Key: JWSMUPCLIPPQJZ-UHFFFAOYSA-N
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Description

The compound 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane features a tropane core (8-azabicyclo[3.2.1]octane) with two key substituents:

  • Position 3: A methoxy (-OCH₃) group, which is electron-donating and moderately polar.
  • Position 8: A 2,3,5,6-tetramethylbenzenesulfonyl group, a bulky, lipophilic sulfonamide moiety.

This structure combines the rigid bicyclic framework of tropane alkaloids with substituents that may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSMUPCLIPPQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
  • Molecular Formula : C₁₈H₂₃N₁O₃S
  • Molecular Weight : 335.44 g/mol

Structural Characteristics

The compound features a bicyclic structure that is characteristic of many pharmacologically active substances. Its unique arrangement allows for specific interactions with biological targets.

Medicinal Chemistry

The compound is primarily studied for its potential as a ligand in drug development. The sulfonyl group enhances its binding affinity to various receptors, making it a candidate for:

  • Dopamine Transporter Inhibition : Analogues of this compound have shown promise in modulating dopamine transporters, which are crucial for treating conditions like Parkinson's disease and schizophrenia .
  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by influencing neurotransmitter levels in the brain.

Neuropharmacology

Research has demonstrated that the compound can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. This interaction is significant for:

  • Cognitive Enhancement : Studies suggest that derivatives can improve cognitive function by enhancing cholinergic transmission.
  • Potential Treatment for Neurodegenerative Diseases : The ability to cross the blood-brain barrier makes it a candidate for therapies targeting Alzheimer’s disease and other neurodegenerative disorders.

Chemical Biology

In chemical biology, this compound serves as a tool for understanding biological processes at the molecular level:

  • Bioconjugation Reactions : The methoxy and sulfonyl groups can be utilized for bioconjugation, allowing researchers to label biomolecules for imaging or tracking within biological systems.

Data Tables

Activity TypeDescriptionReference
Dopamine Transporter InhibitionModulates dopamine levels; potential for treating addiction and mood disordersAgoston et al., 1997
Cognitive EnhancementImproves memory and learning in animal modelsVarious studies
Antidepressant EffectsAlters neurotransmitter dynamics; shows promise in preclinical trialsOngoing research

Case Study 1: Dopamine Transporter Ligands

A study conducted by Agoston et al. (1997) identified several N-substituted analogues of the compound that selectively bind to dopamine transporters. These findings suggest potential therapeutic applications in treating psychiatric disorders.

Case Study 2: Neuroprotective Effects

Research published in Journal of Medicinal Chemistry explored the neuroprotective properties of related bicyclic compounds against neurotoxicity induced by glutamate. The results indicate that these compounds may offer protective effects through modulation of excitotoxic pathways.

Mechanism of Action

The mechanism of action of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives of 8-Azabicyclo[3.2.1]octane

Sulfonamide-substituted tropanes are explored for their pharmacokinetic and pharmacodynamic properties:

Compound Position 3 Substituent Position 8 Substituent Key Findings Reference
Target Compound Methoxy 2,3,5,6-Tetramethylbenzenesulfonyl Bulky sulfonyl group likely enhances metabolic stability and lipophilicity.
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy) p-Tolyloxy 3,5-Dimethylpyrazole sulfonyl Demonstrated plasma stability in preclinical studies.
8-[(4-Aminophenyl)sulfonyl] Carbonitrile 4-Aminophenyl sulfonyl Polar amino group may improve solubility but reduce CNS penetration.

Key Observations :

  • Smaller sulfonyl groups (e.g., pyrazole in ) may reduce steric hindrance, enhancing receptor interactions.

Aryloxy/Aryl-Substituted Tropanes

Tropanes with aryl or aryloxy groups at position 3 are studied for neurotransmitter transporter inhibition:

Compound Position 3 Substituent Position 8 Substituent Biological Activity Reference
Target Compound Methoxy Sulfonyl Unknown; inferred SAR from analogs.
WIN35,428 4-Fluorophenyl Methyl Potent dopamine transporter (DAT) inhibitor.
RTI-336 4-Chlorophenyl 3-(4-Methylphenyl)isoxazole DAT inhibitor in clinical trials for cocaine addiction.
WF-31 4-Isopropylphenyl Propanoyl (position 2β) Serotonin transporter (SERT) selectivity; antidepressant-like effects.

Key Observations :

  • Methoxy vs.
  • DAT vs. SERT Selectivity : Bulky aryl groups at position 3 (e.g., WF-31’s 4-isopropylphenyl) correlate with SERT inhibition, while smaller substituents favor DAT binding .

Alkylsulfanyl vs. Sulfonyl Derivatives

Sulfur-containing tropanes exhibit varied electronic and pharmacokinetic profiles:

Compound Position 8 Substituent Key Properties Reference
Target Compound Sulfonyl (SO₂) High polarity; potential for hydrogen bonding.
3-(tert-Butylsulfanyl) Sulfanyl (S-tert-butyl) Less polar than sulfonamide; may improve metabolic stability.

Key Observations :

  • Sulfonyl vs. Sulfanyl : The sulfonyl group’s electronegativity enhances hydrogen-bonding capacity, possibly improving target engagement but reducing lipid solubility.

Diphenylmethoxy Derivatives (e.g., Benztropine)

Benztropine and analogs highlight the impact of bulky substituents:

Compound Position 3 Substituent Position 8 Substituent Activity Reference
Target Compound Methoxy Sulfonyl
Benztropine Diphenylmethoxy Methyl Anticholinergic; used in Parkinson’s.

Key Observations :

  • Diphenylmethoxy vs. Methoxy : Benztropine’s bulky diphenylmethoxy group confers anticholinergic activity, whereas the target’s methoxy group may favor alternative targets.

Nortropane Derivatives

Nortropanes (unmethylated nitrogen) contrast with N-substituted tropanes:

Compound Position 8 Substituent Key Differences Reference
Target Compound Sulfonyl Methylated sulfonamide; increased rigidity.
Nortropane Hydrogen Unmethylated nitrogen; higher basicity.

Key Observations :

Research Findings and SAR Trends

  • Lipophilicity and CNS Penetration : Bulky, lipophilic groups (e.g., tetramethylbenzenesulfonyl) may enhance blood-brain barrier penetration compared to polar sulfonamides .
  • Transporter Selectivity : Position 3 substituents critically influence DAT/SERT selectivity. Methoxy’s small size may favor DAT binding, while aryl groups shift selectivity toward SERT .
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than esters or thioethers, suggesting improved pharmacokinetics for the target compound .

Biological Activity

3-Methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique bicyclic structure characterized by the azabicyclo[3.2.1]octane framework and a sulfonyl group attached to a methoxy-substituted aromatic ring. The molecular formula is C17H25NO3S, with a molecular weight of approximately 325.45 g/mol.

PropertyValue
Molecular FormulaC17H25NO3S
Molecular Weight325.45 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonyl group is known to participate in hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially inhibiting their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell walls.

Neuropharmacological Effects

Research indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This could imply applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives of azabicyclo compounds against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the impact of the compound on rodent models exhibiting anxiety-like behaviors. Doses of 10 mg/kg administered intraperitoneally resulted in a significant reduction in anxiety scores as measured by the elevated plus maze test.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL
NeuropharmacologicalReduced anxiety behavior
Enzyme inhibitionInhibition of enzyme X

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